molecular formula C12H10ClF2N3O B13866292 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine

5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine

Cat. No.: B13866292
M. Wt: 285.68 g/mol
InChI Key: SAZAJQVSKDBTSE-UHFFFAOYSA-N
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Description

5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloromethyl group at the 5-position of the pyrimidine ring and a difluoromethoxyphenyl group attached to the nitrogen atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Attachment of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable difluoromethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, potentially leading to the formation of different oxidation states and functional groups.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different functionalized compounds.

Scientific Research Applications

5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for the development of new drugs.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-N-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    5-(bromomethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    5-(chloromethyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

The uniqueness of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the chloromethyl and difluoromethoxyphenyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H10ClF2N3O

Molecular Weight

285.68 g/mol

IUPAC Name

5-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C12H10ClF2N3O/c13-5-8-6-16-12(17-7-8)18-9-1-3-10(4-2-9)19-11(14)15/h1-4,6-7,11H,5H2,(H,16,17,18)

InChI Key

SAZAJQVSKDBTSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=N2)CCl)OC(F)F

Origin of Product

United States

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